An In-depth Technical Guide to the Physicochemical Properties of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
An In-depth Technical Guide to the Physicochemical Properties of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene, a significant compound identified as a process-related impurity in the synthesis of the selective serotonin reuptake inhibitor, Dapoxetine.[1][2] This document is structured to deliver not only the fundamental chemical and physical data but also to provide the underlying scientific rationale for the experimental methodologies used in their determination. By integrating theoretical predictions with established analytical protocols, this guide serves as an essential resource for researchers in pharmaceutical development, quality control, and synthetic chemistry.
Chemical Identity and Structure
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene, also known by its synonym 1-(cinnamyloxy)naphthalene, is an aromatic ether. Its molecular structure integrates a naphthalene ring system with a cinnamyl group via an ether linkage.
| Identifier | Value | Source |
| IUPAC Name | 1-[[(2E)-3-phenyl-2-propen-1-yl]oxy]naphthalene | [3] |
| Synonyms | 1-(cinnamyloxy)naphthalene, Dapoxetine Impurity 18 | [3] |
| CAS Number | 1091626-77-5 | [3] |
| Molecular Formula | C₁₉H₁₆O | [3] |
| Molecular Weight | 260.34 g/mol | [3] |
| InChI Key | RWOXMTBYRROZDF-JXMROGBWSA-N | [3] |
| SMILES | C1=CC=C(C=C1)/C=C/COC2=CC=CC3=CC=CC=C32 | [3] |
The presence of both the bulky naphthalene ring and the phenylpropenyl group dictates its physicochemical behavior, influencing properties such as solubility, melting point, and chromatographic retention.
Synthesis and Purification
The synthesis of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol is deprotonated with a suitable base to form the corresponding naphthoxide, which then reacts with cinnamyl chloride or bromide.
Caption: Synthetic workflow for 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene.
Purification of the crude product is typically achieved by column chromatography on silica gel, eluting with a non-polar solvent system such as a mixture of hexane and ethyl acetate.
Physicochemical Properties
Physical State and Appearance
At room temperature, 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene is expected to be a solid, likely crystalline, given its rigid aromatic structure and molecular weight. Its color would be white to off-white, although impurities could impart a yellowish or brownish hue.
Melting Point
While no experimentally determined melting point is publicly available, a prediction based on its structure suggests a relatively high melting point for a molecule of its size, likely above 100 °C. This is due to the planar and rigid nature of the naphthalene and phenyl rings, which allows for efficient crystal packing and strong intermolecular van der Waals forces.
Experimental Determination of Melting Point:
A standard and reliable method for determining the melting point is Differential Scanning Calorimetry (DSC).
Protocol:
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A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.
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The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
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The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).
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The heat flow to the sample is measured relative to the reference.
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The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.
Boiling Point
The boiling point of this compound is expected to be significantly high, likely exceeding 400 °C, due to its high molecular weight and aromatic nature. Experimental determination is challenging due to the potential for thermal decomposition at such high temperatures. Computational estimation is a more practical approach.
Solubility
The solubility of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene is dictated by its largely non-polar structure.
| Solvent Type | Predicted Solubility | Rationale |
| Water | Insoluble | The molecule is predominantly hydrophobic with only a single ether oxygen capable of hydrogen bonding. |
| Non-polar organic solvents (e.g., hexane, toluene) | Soluble | "Like dissolves like" principle; the aromatic and hydrocarbon portions of the molecule interact favorably with non-polar solvents. |
| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Moderately Soluble | The ether linkage provides some polarity, allowing for some interaction with these solvents. |
| Polar protic solvents (e.g., ethanol, methanol) | Sparingly Soluble | The limited hydrogen bonding capability restricts solubility in highly polar, protic media. |
Experimental Determination of Solubility:
A common method to determine solubility is the shake-flask method.
Protocol:
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An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The solution is then filtered to remove the undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
Spectroscopic and Analytical Characterization
The structural elucidation and routine analysis of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene would rely on a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this molecule. While experimental spectra are not publicly available, the expected chemical shifts can be predicted based on established principles and spectral data of related compounds.[4]
Predicted ¹H NMR Spectrum: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the naphthalene and phenyl rings, typically in the range of 7.0-8.5 ppm. The vinyl protons of the propenyl group would appear as doublets or multiplets between 6.0 and 7.0 ppm, with a large coupling constant characteristic of a trans-alkene. The methylene protons adjacent to the ether oxygen would be observed as a doublet around 4.5-5.0 ppm.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would show a multitude of signals in the aromatic region (110-160 ppm) corresponding to the naphthalene and phenyl carbons. The olefinic carbons would resonate around 120-140 ppm, and the methylene carbon of the ether linkage would be found further upfield, typically in the range of 60-70 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic and vinylic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1250-1000 | C-O-C (ether) stretching |
| 970-960 | Trans C=C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 260. A prominent fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a stable naphthoxy radical or cation (m/z 143/144) and a cinnamyl cation (m/z 117). Further fragmentation of the cinnamyl cation could lead to the tropylium ion (m/z 91).
Stability and Storage
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene is expected to be a stable compound under standard laboratory conditions. However, as with many organic molecules, it should be protected from strong oxidizing agents, excessive heat, and prolonged exposure to light to prevent degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene. While a lack of publicly available experimental data necessitates a predictive approach for some properties, the information presented herein, grounded in established chemical principles and data from analogous structures, offers a robust and scientifically sound resource. The outlined experimental protocols provide a clear framework for the empirical determination of these properties, which is crucial for its role as a pharmaceutical impurity that requires careful monitoring and control. This guide serves as a valuable tool for researchers and professionals involved in the synthesis, analysis, and quality control of Dapoxetine and related compounds.
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